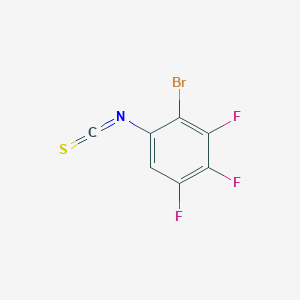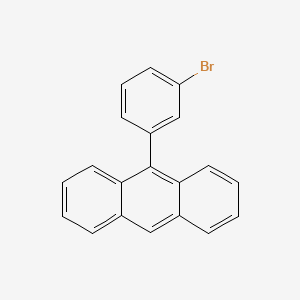
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin is a synthetic compound belonging to the coumarin family Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by reacting 5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as using microwave or ultrasound energy, can be employed to reduce the environmental impact of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or epoxides.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, epoxides, benzyl derivatives, and substituted coumarins, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorophore in fluorescence-based studies and as a building block for synthesizing other complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for detecting metal ions.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, optical brighteners, and as a precursor for various pharmaceuticals
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: The parent compound with a simpler structure and wide-ranging applications.
7-Hydroxycoumarin: Known for its strong fluorescence and use in biochemical assays.
4-Methylumbelliferone: Used as a fluorescent probe and in the study of hyaluronan synthesis.
Uniqueness
8-(E)-Benzylidene-5,6,7,8-tetrahydro-4-(trifluoromethyl)coumarin is unique due to its trifluoromethyl group, which enhances its chemical stability, lipophilicity, and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying complex biochemical processes .
Propiedades
Fórmula molecular |
C17H13F3O2 |
|---|---|
Peso molecular |
306.28 g/mol |
Nombre IUPAC |
(8E)-8-benzylidene-4-(trifluoromethyl)-6,7-dihydro-5H-chromen-2-one |
InChI |
InChI=1S/C17H13F3O2/c18-17(19,20)14-10-15(21)22-16-12(7-4-8-13(14)16)9-11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8H2/b12-9+ |
Clave InChI |
JTQDFUHFWWWJKV-FMIVXFBMSA-N |
SMILES isomérico |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(=CC(=O)O3)C(F)(F)F |
SMILES canónico |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(=CC(=O)O3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-(3-Amino-2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13716463.png)
![5-(4-Ethynylphenyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13716481.png)





![5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13716515.png)



![3-Methyl-1-[1-[4-(Trifluoromethoxy)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716534.png)


